Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate
Overview
Description
“Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate” is a chemical compound with the IUPAC name methyl 6-fluoro-2-methoxy-3-(methylsulfonyl)benzoate . It has a molecular weight of 262.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO5S/c1-15-9-7(17(3,13)14)5-4-6(11)8(9)10(12)16-2/h4-5H,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.26 . It is solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Process Optimization in Chemical Synthesis
Optimization of the synthesis process for related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates the importance of reaction condition optimization in achieving high yields and purity for intermediates in pharmaceutical synthesis (Xu et al., 2018). This example underscores the significance of meticulous process control in the synthesis of complex organic molecules, potentially applicable to the synthesis of Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate.
Herbicide Development
The study of changes in the activity and selectivity of herbicides through selective fluorine substitution provides insights into the design of more effective agrochemicals. Compounds like "fluorobentranil," derived from modifications to benzoic acid structures, show improved herbicidal properties (Hamprecht et al., 2004). This research could be relevant for developing new herbicides using Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate as a precursor or analog.
Photodegradation of Pesticides
The photolysis study of tribenuron-methyl, a pesticide, on different surfaces, provides valuable insights into the environmental behavior of sulfonylurea herbicides. Identifying photoproducts helps understand the degradation pathways and potential environmental impacts of such compounds (Bhattacharjeel & Dureja, 2002). Similar studies could be conducted for Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate to assess its stability and environmental fate.
Synthetic Methodologies for Complex Molecules
Research on the synthesis of complex molecules, such as the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, highlights advanced synthetic routes involving selective halogenation and nucleophilic substitution (Hirokawa et al., 2000). These methodologies can be adapted for synthesizing derivatives of Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate, facilitating the development of new compounds for pharmaceutical or agricultural use.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
methyl 2-fluoro-6-methoxy-3-methylsulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-15-6-4-5-7(17(3,13)14)9(11)8(6)10(12)16-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNZZYNLHZJVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)C)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.